molecular formula C12H12BrN3O2 B8147696 5-(Cbz-amino)-4-bromo-1-methylpyrazole

5-(Cbz-amino)-4-bromo-1-methylpyrazole

Cat. No.: B8147696
M. Wt: 310.15 g/mol
InChI Key: JSIGZJZTWAEUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cbz-amino)-4-bromo-1-methylpyrazole is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Cbz-amino)-4-bromo-1-methylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Cbz-amino)-4-bromo-1-methylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-bromo-2-methylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-16-11(10(13)7-14-16)15-12(17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGZJZTWAEUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Cbz-amino)-4-bromo-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Cbz-amino)-4-bromo-1-methylpyrazole, a key intermediate in the development of various pharmacologically active compounds. The document outlines a reliable synthetic pathway, including the critical steps of N-protection of the starting amine and subsequent bromination. Detailed experimental protocols, mechanistic insights, and in-depth characterization data are presented to ensure reproducibility and high-purity outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both practical instruction and a deeper understanding of the underlying chemical principles.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, substituted 1-methylpyrazoles are crucial building blocks in the synthesis of complex molecular architectures, such as kinase inhibitors.[2]

The target molecule, 5-(Cbz-amino)-4-bromo-1-methylpyrazole, is a valuable intermediate. The presence of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the Cbz-protected amine at the 5-position allows for subsequent deprotection and amide bond formation. This guide details a robust and reproducible method for the synthesis and characterization of this important building block.

Synthesis Strategy and Retrosynthesis

The synthesis of 5-(Cbz-amino)-4-bromo-1-methylpyrazole is approached in a two-step sequence starting from the commercially available 5-amino-1-methylpyrazole. The retrosynthetic analysis is outlined below:

G Target 5-(Cbz-amino)-4-bromo-1-methylpyrazole Intermediate1 5-(Cbz-amino)-1-methylpyrazole Target->Intermediate1 Bromination StartingMaterial 5-amino-1-methylpyrazole Intermediate1->StartingMaterial N-Protection (Cbz) G cluster_reactants Reactants cluster_products Product A 5-amino-1-methylpyrazole C Benzyl (1-methyl-1H-pyrazol-5-yl)carbamate A->C Base (e.g., Na2CO3) Solvent (e.g., THF/Water) B Benzyl Chloroformate (Cbz-Cl) B->C

Caption: N-protection of 5-amino-1-methylpyrazole.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-amino-1-methylpyrazole97.1210.0 g0.103 mol
Benzyl Chloroformate (Cbz-Cl)170.5919.3 g (1.1 eq)0.113 mol
Sodium Carbonate (Na2CO3)105.9921.8 g (2.0 eq)0.206 mol
Tetrahydrofuran (THF)-200 mL-
Water-200 mL-

Experimental Procedure:

  • To a stirred solution of 5-amino-1-methylpyrazole (10.0 g, 0.103 mol) in a mixture of THF (200 mL) and water (200 mL) at 0 °C, add sodium carbonate (21.8 g, 0.206 mol).

  • Slowly add benzyl chloroformate (19.3 g, 0.113 mol) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzyl (1-methyl-1H-pyrazol-5-yl)carbamate as a white solid.

Rationale: The use of a biphasic system (THF/water) with an inorganic base like sodium carbonate is a common and effective method for Cbz protection of amines. [3]The base neutralizes the HCl generated during the reaction, driving it to completion. [4]

Step 2: Synthesis of Benzyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate (5-(Cbz-amino)-4-bromo-1-methylpyrazole)

This step involves the electrophilic bromination of the Cbz-protected pyrazole.

Reaction Scheme:

G cluster_reactants Reactant cluster_reagents Reagent cluster_products Product A Benzyl (1-methyl-1H-pyrazol-5-yl)carbamate C Benzyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate A->C Solvent (e.g., Acetonitrile) B N-Bromosuccinimide (NBS) B->C

Caption: Bromination of the Cbz-protected pyrazole.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Benzyl (1-methyl-1H-pyrazol-5-yl)carbamate231.2510.0 g0.043 mol
N-Bromosuccinimide (NBS)177.988.4 g (1.1 eq)0.047 mol
Acetonitrile-150 mL-

Experimental Procedure:

  • Dissolve benzyl (1-methyl-1H-pyrazol-5-yl)carbamate (10.0 g, 0.043 mol) in acetonitrile (150 mL) at room temperature.

  • Add N-Bromosuccinimide (NBS) (8.4 g, 0.047 mol) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.

Rationale: N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic rings. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Characterization

The synthesized 5-(Cbz-amino)-4-bromo-1-methylpyrazole should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Characterization Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl, pyrazole, benzyl, and carbamate protons. Expected chemical shifts (δ, ppm) in CDCl₃: ~3.7 (s, 3H, N-CH₃), ~7.3-7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, O-CH₂-Ph), ~7.5 (s, 1H, pyrazole-H), ~7.8 (br s, 1H, NH).
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass [M+H]⁺.
Melting Point A sharp melting point range, indicative of high purity.

Note on NMR Spectroscopy: The exact chemical shifts may vary slightly depending on the solvent and concentration. A study on Cbz-protected amino acids provides reference chemical shifts for the Cbz group protons. [5][6]

Safety and Handling

  • Benzyl Chloroformate (Cbz-Cl): This reagent is a lachrymator and corrosive. [7]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [7]It is also sensitive to moisture. [8]* N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Applications in Drug Discovery

Functionalized pyrazoles like 5-(Cbz-amino)-4-bromo-1-methylpyrazole are versatile intermediates in drug discovery. [9]The bromo-substituent can be readily elaborated using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. The Cbz-protected amine can be deprotected under mild conditions (typically catalytic hydrogenation) to reveal the free amine, which can then be acylated or alkylated to build more complex molecules. [3][10]This late-stage functionalization strategy is highly efficient for generating libraries of compounds for structure-activity relationship (SAR) studies. [2]

Conclusion

This technical guide has detailed a reliable and well-documented procedure for the synthesis of 5-(Cbz-amino)-4-bromo-1-methylpyrazole. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The characterization data provided serves as a benchmark for ensuring the quality and purity of the synthesized compound.

References

  • Wikipedia. Benzyl chloroformate. [Link]

  • Organic Chemistry. Benzyl Chloroformate - Common Organic Chemistry. [Link]

  • Oxford Academic. Excellent Method for Cbz-protection of Amines. Chemistry Letters. [Link]

  • National Center for Biotechnology Information. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]

  • ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • American Elements. 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-Pyrazole CAS #: 69464-98-8. [Link]

  • ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • American Elements. 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Scilit. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • Spectrabase. 6-Amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile. [Link]

  • 773 Discovery. (5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Chemistry. Cbz-Protected Amino Groups. [Link]

  • Scientific Research Publishing. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • PubMed. Novel Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • National Center for Biotechnology Information. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Baxendale Group - Durham University. Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. [Link]

  • Pharmaffiliates. 5-Amino-4-bromo-3-methyl-1-phenylpyrazole. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Drug Design and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide array of therapeutic areas, including anti-inflammatory, anticancer, and antiviral agents.[3][4][5] This technical guide provides an in-depth exploration of the pyrazole core's role in drug design, moving from its fundamental chemical characteristics to its application in targeted therapies. We will examine the structure-activity relationships (SAR) that drive its efficacy, detail common synthetic and analytical methodologies, and analyze the mechanisms of action of key pyrazole-containing pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic system in their own discovery programs.

The Pyrazole Core: Physicochemical and Structural Properties

The efficacy of the pyrazole scaffold in drug design is rooted in its unique electronic and structural features. As a five-membered aromatic ring, it possesses an intermediate level of aromaticity, contributing to its metabolic stability—a crucial factor in drug development.[1][6]

Key Physicochemical Characteristics:

  • Hydrogen Bonding: The pyrazole ring features a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair), allowing for versatile interactions with biological targets like proteins and enzymes.[6][7]

  • Tautomerism: Unsubstituted pyrazoles can exist in tautomeric forms, a property that can influence receptor binding and pharmacokinetic profiles.[8]

  • Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, which influences solubility and interactions within a biological milieu.

  • Modulability: The pyrazole ring can be readily substituted at multiple positions (C3, C4, C5, and N1), allowing for fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and drug-like characteristics (ADME/Tox).[7][9]

These properties are summarized in the table below.

PropertyDescriptionImplication in Drug Design
Structure 5-membered aromatic heterocycle with two adjacent nitrogen atoms (1,2-diazole).Provides a stable, rigid core for orienting pharmacophoric groups.
Aromaticity Intermediate aromatic character.Contributes to metabolic stability and favorable pharmacokinetics.[6]
Hydrogen Bonding Possesses both H-bond donor (N1-H) and H-bond acceptor (N2) capabilities.Enables strong and specific interactions with target binding sites.[6][7]
Solubility Generally good, but highly tunable through substitution.Can be modified to balance aqueous solubility and membrane permeability.[7][9]
Lipophilicity (LogP) The core itself is moderately lipophilic; highly variable with substitution.Allows for precise control over the molecule's overall lipophilicity to enhance cell penetration and reduce off-target effects.[9]

pyrazole [label=<

Pyrazole Core

Position 1 (N) H-Bond Donor, Site for major substitution (e.g., aryl groups).

Position 2 (N) H-Bond Acceptor (lone pair), influences basicity.

Positions 3, 4, 5 (C) Sites for substitution to modulate SAR and physicochemical properties.

]; } caption [label="Core structure and key positions of the pyrazole ring.", fontname="Arial", fontsize=10];

The Role of Pyrazole in Medicinal Chemistry: Case Studies

The true power of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs. Its ability to serve as a bioisostere for other rings or to act as a central organizing template for pharmacophores has led to breakthroughs in treating a wide range of diseases.[2][6]

Anti-Inflammatory Agents: Celecoxib (Celebrex®)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[10][11] Its success is a direct result of rational drug design centered on the pyrazole core.

  • Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which mediate inflammation and pain.[10][12] While COX-1 is constitutively expressed and has protective functions (e.g., in the gut), COX-2 is induced at sites of inflammation.[11][12] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively inhibit COX-2. A key feature is its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[11] This selectivity, in theory, reduces the gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Synthesis Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Erectile Dysfunction: Sildenafil (Viagra®)

Sildenafil treats erectile dysfunction by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow.[13][14][15]

  • Mechanism of Action: Sexual stimulation releases nitric oxide (NO), which increases levels of cyclic guanosine monophosphate (cGMP).[14] cGMP causes smooth muscle relaxation and vasodilation, leading to increased blood flow to the penis.[14] PDE5 breaks down cGMP, terminating this effect. Sildenafil's structure, which includes a fused pyrazole-pyrimidine core, mimics that of cGMP and acts as a competitive inhibitor of PDE5.[6][14][16] By blocking PDE5, Sildenafil allows cGMP levels to remain elevated, enhancing the erectile response to sexual stimulation.[14][16] The pyrazole ring specifically engages in π–π stacking interactions with tyrosine residues in the PDE5 active site, anchoring the molecule for effective inhibition.[6]

Oncology: Tepotinib (Tepmetko®)

Tepotinib is a kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with specific genetic alterations.[17][18]

  • Mechanism of Action: Tepotinib targets the MET (mesenchymal-epithelial transition) receptor tyrosine kinase.[17][18][19] In certain cancers, mutations such as MET exon 14 skipping lead to the sustained activation of the MET signaling pathway, driving tumor cell proliferation, survival, and invasion.[17][20][21] Tepotinib binds to the MET kinase domain, inhibiting its phosphorylation and blocking the downstream signaling cascade.[17][21] This targeted action effectively halts the growth of MET-dependent tumor cells.[17]

Metabolic Disorders: Rimonabant (Acomplia®) - A Cautionary Tale

Rimonabant was developed as an anti-obesity drug but was later withdrawn due to severe psychiatric side effects. It serves as an important lesson in drug development.

  • Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[22][23][24] These receptors are part of the endocannabinoid system, which regulates appetite and energy balance.[23][25] By blocking CB1 receptors in the brain and peripheral tissues (like fat cells), Rimonabant was designed to decrease appetite and reduce fat storage.[22][25] While effective for weight loss, the widespread blockade of CB1 receptors also led to depression and anxiety, highlighting the complexities of targeting systems with broad physiological roles.[23]

Drug Name (Brand)TargetTherapeutic AreaRole of Pyrazole Scaffold
Celecoxib (Celebrex®)COX-2Anti-inflammatoryForms the core diarylheterocycle essential for selective binding.[11][26]
Sildenafil (Viagra®)PDE5Erectile DysfunctionFused pyrazole-pyrimidine core mimics cGMP for competitive inhibition.[6][14]
Tepotinib (Tepmetko®)MET Tyrosine KinaseOncologyActs as a rigid scaffold to position substituents for kinase inhibition.[17][18]
Rimonabant (Acomplia®)CB1 ReceptorAnti-Obesity (Withdrawn)Serves as the central structure for the biarylpyrazole antagonist.[27]
Apixaban (Eliquis®)Factor XaAnticoagulantFused pyrazole compound that inhibits blood clot formation.[1]
Ruxolitinib (Jakafi®)JAK1/JAK2MyelofibrosisDisubstituted pyrazole core inhibits Janus kinases.[1]

Experimental Protocols: Synthesis and Characterization

The successful application of the pyrazole scaffold relies on robust and efficient experimental methodologies.

Synthesis of the Pyrazole Core: A Validated Workflow

One of the most common and versatile methods for synthesizing the pyrazole ring is the Knorr pyrazole synthesis and related cyclocondensation reactions.[28][29] The causality behind this choice is its use of readily available starting materials and its tolerance for a wide range of functional groups.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Condensation

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the desired substituted hydrazine (e.g., phenylhydrazine, 1.0 eq).

    • Causality: Ethanol is a common solvent as it effectively dissolves both reactants and is relatively unreactive. The 1:1 stoichiometry ensures complete reaction without wasteful excess.

  • Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid, 3 drops).

    • Causality: The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby accelerating the initial condensation step.

  • Reaction Execution: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step. TLC is a crucial in-process control to confirm the consumption of starting materials and the formation of the product, preventing over- or under-running the reaction.

  • Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

    • Causality: This step removes the solvent and unreacted starting materials. The choice between filtration and chromatography is dictated by the product's purity and physical state, ensuring a high-quality final compound.

  • Validation: The structure of the final product must be unambiguously confirmed by a suite of analytical techniques.

G Start Start: 1,3-Dicarbonyl + Hydrazine Derivative Step1 Step 1: Condensation (Solvent: Ethanol, Catalyst: Acetic Acid) Start->Step1 Step2 Step 2: Cyclization & Dehydration (Heat/Reflux) Step1->Step2 Step3 Step 3: In-Process Control (Monitor by TLC) Step2->Step3 Step3->Step2 Reaction Incomplete Step4 Step 4: Isolation (Filtration or Chromatography) Step3->Step4 Reaction Complete End End: Purified Pyrazole Derivative Step4->End

Analytical Characterization: A Self-Validating Multi-Technique Approach

Characterization of any novel pyrazole derivative is not a single step but a self-validating system where multiple independent techniques provide complementary data to confirm the compound's identity, purity, and structure.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural elucidation.

    • ¹H NMR: Determines the number and connectivity of protons. The chemical shift of the pyrazole C4-H is characteristic, and coupling patterns reveal adjacent substituents.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns can offer additional structural clues.[30]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A single, sharp peak indicates a pure sample. This technique is also used for quantification.[30]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, N-H, C-N stretches).[30]

Structure-Activity Relationship (SAR) and Future Perspectives

The development of pyrazole-based drugs is an iterative process of design, synthesis, and testing, guided by SAR studies.[4][31][32] Minor modifications to the pyrazole scaffold can lead to dramatic changes in biological activity.[7][27][33]

  • Key SAR Insights:

    • N1-Substitution: Often decorated with aryl or substituted aryl groups to occupy hydrophobic pockets in the target protein (e.g., the 2,4-dichlorophenyl group in Rimonabant).[27]

    • C3- and C5-Substitution: These positions are critical for modulating potency and selectivity. In many kinase inhibitors, these positions are substituted with groups that form key hydrogen bonds or van der Waals interactions within the ATP-binding pocket.

    • C4-Substitution: Modifying this position can influence the electronic properties of the ring and is often used to fine-tune physicochemical properties like solubility.

The future of pyrazole-based drug discovery is bright. The metabolic stability and synthetic tractability of the scaffold make it an ideal starting point for exploring new biological targets.[1] Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are accelerating the design of novel pyrazole derivatives with enhanced efficacy and safety profiles.[4][32] As our understanding of disease biology grows, the privileged pyrazole scaffold will undoubtedly continue to be a cornerstone of therapeutic innovation.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
  • Sildenafil: mechanism of action, clinical applications and safety. (2023, November 16). ChemicalBook.
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
  • Sildenafil - Wikipedia. (n.d.). Wikipedia.
  • Celecoxib - Wikipedia. (n.d.). Wikipedia.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
  • What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse.
  • Tepotinib | C29H28N6O2 | CID 25171648. (n.d.). PubChem - NIH.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • What is the mechanism of action of Sildenafil (Viagra)? (2025, March 5). Dr.Oracle.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • [Mode of action of sildenafil]. (n.d.). PubMed.
  • Tepotinib Hydrochloride. (2025, December 18). Massive Bio.
  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.
  • What is Rimonabant used for? (2024, June 14). Patsnap Synapse.
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (n.d.). PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). SpringerLink.
  • Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)... (n.d.). ResearchGate.
  • (PDF) Tepotinib hydrochloride for the treatment of non-small cell lung cancer. (2025, August 6). ResearchGate.
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications.
  • Sildenafil: Usage, Dosage, Side Effects & Warnings. (2026, February 4). Drugs.com.
  • tepotinib. (n.d.). Drug Central.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews.
  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. (2018, May 1). ScienceDirect.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 16). ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Pyrazole Scaffolds: A promising frontier in drug discovery. (n.d.). Connect Journals.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Pyrazole NNRTIs 3: optimisation of physicochemical properties. (2009, October 1). PubMed.

Sources

The Strategic Imperative of Protecting Groups in Modern Pyrazole Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its remarkable versatility as a pharmacophore has led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1][2][3] The continued exploration of pyrazole derivatives as potential therapeutic agents underscores the critical need for robust and regioselective synthetic methodologies.[4] A primary and classical route to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] While elegant in its simplicity, this reaction often presents a significant challenge: the control of regioselectivity, particularly when employing unsymmetrical dicarbonyls or substituted hydrazines.[6] The formation of regioisomeric mixtures necessitates tedious and often costly purification steps, hindering the efficiency of drug discovery and development pipelines. To surmount this obstacle, the strategic deployment of protecting groups has emerged as an indispensable tool, enabling chemists to direct the course of the reaction and achieve the desired regiochemical outcome with high fidelity. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles and practical applications of protecting groups in pyrazole synthesis, providing a comprehensive overview of the strategies that unlock the full potential of this privileged scaffold.

The Challenge of Regioselectivity in Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, yield two distinct regioisomeric pyrazoles. This ambiguity arises from the two electrophilic carbonyl centers of the dicarbonyl and the two nucleophilic nitrogen atoms of the hydrazine. The initial nucleophilic attack of the hydrazine on one of the carbonyl groups dictates the final substitution pattern of the pyrazole ring.[7] Several factors can influence this initial step, including the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH and solvent.[6] While in some cases a high degree of regioselectivity can be achieved without the use of protecting groups, particularly when there are significant electronic or steric differences between the two carbonyls, in many instances, a mixture of isomers is unavoidable.[7] This lack of control is a major bottleneck in the synthesis of complex, highly substituted pyrazoles, where a specific regioisomer is often required for biological activity.

Directing the Synthesis: Protecting Groups on the Hydrazine Moiety

A powerful strategy to enforce regioselectivity is the temporary protection of one of the nitrogen atoms of the substituted hydrazine. This approach effectively blocks one of the nucleophilic sites, forcing the initial condensation to occur at the unprotected nitrogen. Subsequent cyclization and deprotection then afford a single, desired regioisomer. The choice of protecting group is critical and depends on its stability to the reaction conditions, its ability to be selectively removed without affecting other functional groups in the molecule (orthogonality), and its impact on the nucleophilicity of the remaining unprotected nitrogen.

The Boc (tert-Butoxycarbonyl) Group: A Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[8] In the context of pyrazole synthesis, mono-Boc-protected hydrazines are invaluable reagents for achieving high regioselectivity.[9][10]

Mechanism of Boc-Directed Pyrazole Synthesis:

The use of a mono-Boc-protected hydrazine directs the initial attack of the unprotected, more nucleophilic nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound. The steric bulk of the Boc group can also play a role in directing the approach to the less hindered carbonyl. Following the initial condensation and subsequent cyclization to form the pyrazoline intermediate, the Boc group is typically removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final pyrazole.[8][9]

Boc-Directed Pyrazole Synthesis cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Boc_Hydrazine Boc-NH-NHR Initial_Attack Initial Attack at Unprotected Nitrogen Boc_Hydrazine->Initial_Attack Dicarbonyl R1-C(O)-CH2-C(O)-R2 Dicarbonyl->Initial_Attack Cyclization Cyclization Initial_Attack->Cyclization Boc_Pyrazole N-Boc Protected Pyrazole Cyclization->Boc_Pyrazole Deprotection Acidic Deprotection Boc_Pyrazole->Deprotection Regioisomer Single Regioisomer Deprotection->Regioisomer Protecting_Groups_in_Drug_Synthesis Start Starting Materials Protect Introduction of Protecting Group (e.g., Boc) Start->Protect Chemoselectivity Modify Chemical Modifications (e.g., Nitration, Sulfonylation) Protect->Modify Masks reactive site Pyrazole_Formation Regioselective Pyrazole Formation Modify->Pyrazole_Formation Directs regiochemistry Deprotect Removal of Protecting Group Pyrazole_Formation->Deprotect Unmasks functional group Final_Drug Final Drug Molecule (e.g., Celecoxib, Sildenafil) Deprotect->Final_Drug Completion of Synthesis

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous bioactive compounds, including kinase inhibitors and antiviral agents.[1][2] Specifically, the introduction of an amino group at the C4-position of the pyrazole ring is a critical step in the synthesis of potent therapeutic candidates.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[3][4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to 4-bromo-1-methylpyrazole derivatives. We will delve into the reaction mechanism, dissect the critical parameters for optimization, and provide detailed, field-proven protocols for researchers engaged in drug discovery and synthetic chemistry. The focus is not only on the procedural steps but on the underlying chemical principles that govern success, enabling scientists to troubleshoot and adapt these methods for their specific synthetic challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves the interchange of palladium between the Pd(0) and Pd(II) oxidation states.[3][5][6]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition : The active L-Pd(0) catalyst initiates the cycle by reacting with the 4-bromo-1-methylpyrazole. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) complex.[5][7] This is often the rate-determining step of the reaction.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. This step generates the key arylpalladium amido intermediate.[5][6]

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the 4-amino-1-methylpyrazole product. This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs pd0 L-Pd(0) (Active Catalyst) pd_complex Oxidative Addition Complex (Pd-II) pd0->pd_complex Oxidative Addition amido_complex Aryl-Pd(II)-Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product 4-Amino-1-methylpyrazole Product amido_complex->product aryl_halide 4-Bromo-1-methylpyrazole aryl_halide->pd_complex amine Amine (R₂NH) amine->amido_complex base Base base->amido_complex B⁻H⁺ Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pyrazole, Amine, Base, Solvent setup->reagents degas Degas Solvent/Mixture reagents->degas catalyst Add Pd Precursor & Ligand degas->catalyst reaction Heat to Desired Temp (e.g., 100 °C) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of 4-Bromo-1-methylpyrazole with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is optimized for coupling with robust, cyclic secondary amines.

Materials:

  • 4-Bromo-1-methylpyrazole

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave reaction vial

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole (1.0 mmol, 1 eq.), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Reagent Addition : Through the septum, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 eq.) via syringe. Finally, add Pd₂(dba)₃ (0.02 mmol, 2 mol%). The use of a pre-formed precatalyst would simplify this step.

  • Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(morpholino)-1-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Amination of 4-Bromo-1-methylpyrazole with a Primary Arylamine (e.g., Aniline)

Microwave heating can drastically reduce reaction times, particularly for less nucleophilic anilines. [9] Materials:

  • 4-Bromo-1-methylpyrazole

  • Aniline

  • Pd(OAc)₂ (Palladium(II) acetate)

  • tBuDavePhos (Butyldi-1-adamantylphosphine)

  • Potassium tert-butoxide (KOt-Bu) [10]* Anhydrous Xylene

  • Microwave reactor and appropriate vials

Procedure:

  • Vial Preparation : To a microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole (0.5 mmol, 1 eq.), Pd(OAc)₂ (0.025 mmol, 5 mol%), tBuDavePhos (0.05 mmol, 10 mol%), and potassium tert-butoxide (0.7 mmol, 1.4 eq.). [10]2. Reagent Addition : Add anhydrous xylene (3 mL) and aniline (0.6 mmol, 1.2 eq.).

  • Sealing : Securely cap the vial.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate at 130-150 °C for 20-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up and Purification : After cooling to room temperature, work up the reaction mixture as described in Protocol 1. Purify the crude product by flash chromatography to obtain N-phenyl-1-methyl-1H-pyrazol-4-amine.

Data Summary and Troubleshooting

The choice of coupling partners significantly influences the reaction outcome. The following table provides a summary of expected results based on literature precedents for similar heteroaryl systems.

Amine PartnerCatalyst System (Pd/Ligand)BaseTemp (°C)TimeTypical Yield (%)Reference
Secondary Amines
PiperidinePd(dba)₂ / tBuDavePhosKOtBu160 (MW)10 min60%[1][11][10]
MorpholinePd(dba)₂ / tBuDavePhosKOtBu160 (MW)10 min67%[1][11]
Primary Amines
AnilinePd(OAc)₂ / XPhosKOt-Bu100 (MW)10 minGood to Excellent[9]
BenzylaminePd(dba)₂ / tBuDavePhosKOtBu160 (MW)10 min75%[1][11]
AllylaminePd(dba)₂ / tBuDavePhosKOtBu160 (MW)10 minLow (6%)*[11]

*Note: Primary alkylamines with β-hydrogens, like allylamine, can give low yields due to competitive β-hydride elimination. Careful selection of ligand and conditions is required to mitigate this side reaction. [1][3] Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently active ligand.3. Ineffective base or wet reagents.4. Reaction temperature too low.1. Use an air-stable Pd-precatalyst.2. Screen a panel of bulky, electron-rich ligands (e.g., RuPhos, BrettPhos).3. Use freshly opened, anhydrous solvents and ensure the base is dry. Use a stronger base like NaOtBu.4. Increase the reaction temperature or switch to microwave heating.
Hydrodehalogenation The competing reaction where the bromine is replaced by hydrogen. This can be caused by inefficient reductive elimination.1. Change the ligand to one that promotes faster reductive elimination (often a bulkier ligand).2. Lower the reaction temperature slightly.
β-Hydride Elimination Occurs with primary or secondary alkylamines possessing a β-hydrogen, leading to an alkene byproduct and a reduced arene.1. This is a known challenge. [1]Use ligands specifically designed to suppress this pathway (e.g., certain Josiphos or biaryl phosphine ligands).2. Consider alternative synthetic routes if yields remain low.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-1-methylpyrazole derivatives. By understanding the core mechanistic principles and rationally selecting the catalyst system, base, and reaction conditions, researchers can efficiently construct a diverse array of C-N bonds. The protocols provided herein serve as a robust starting point for developing specific applications. The key to success lies in a systematic approach to optimization, particularly in the screening of ligands, which remains the most powerful variable in extending the scope and efficiency of this transformative reaction.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, M. L., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14636–14643. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Crawford, S. M., & Stradiotto, M. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 44(12), 5211-5226. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Library of Medicine. [Link]

  • Yamamoto, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4694. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Paul Murray Catalysis Consulting. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]

  • Buchwald-Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. National Library of Medicine. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Synthesis of 5-aryl-1-methylpyrazoles using 5-(Cbz-amino)-4-bromo-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Aryl-1-Methylpyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive template for drug design. Among the vast landscape of pyrazole derivatives, 5-aryl-1-methylpyrazoles stand out for their significant therapeutic potential, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. The strategic introduction of an aryl moiety at the 5-position of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency and selectivity for specific biological targets.

This comprehensive guide provides a detailed, field-proven methodology for the synthesis of 5-aryl-1-methylpyrazoles, utilizing the versatile building block, 5-(Cbz-amino)-4-bromo-1-methylpyrazole. This intermediate is strategically designed for facile diversification via palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection step to unveil the final target compounds. These protocols are intended for researchers, scientists, and drug development professionals seeking a robust and adaptable synthetic route to this important class of molecules.

Overall Synthetic Strategy

The synthesis of 5-aryl-1-methylpyrazoles is accomplished through a robust three-stage process, commencing with the preparation of the key intermediate, 5-(Cbz-amino)-4-bromo-1-methylpyrazole. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl group, and the synthesis culminates in the deprotection of the Cbz group to yield the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Arylation cluster_2 Stage 3: Deprotection A 1-Methyl-5-aminopyrazole B 4-Bromo-1-methyl-5-aminopyrazole A->B Bromination C 5-(Cbz-amino)-4-bromo-1-methylpyrazole B->C Cbz Protection D Suzuki-Miyaura Coupling C->D E 5-Aryl-4-(Cbz-amino)-1-methylpyrazole D->E F Cbz Deprotection E->F G Final Product: 5-Aryl-1-methyl-5-aminopyrazole F->G

Caption: Overall workflow for the synthesis of 5-aryl-1-methylpyrazoles.

Stage 1: Synthesis of the Key Intermediate: 5-(Cbz-amino)-4-bromo-1-methylpyrazole

The successful synthesis of the target compounds hinges on the efficient preparation of the key building block, 5-(Cbz-amino)-4-bromo-1-methylpyrazole. This intermediate is not readily commercially available and is synthesized in three steps from 1-methyl-5-aminopyrazole.

Protocol 1.1: Bromination of 1-Methyl-5-aminopyrazole

Rationale: The introduction of a bromine atom at the 4-position of the pyrazole ring is crucial for the subsequent Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems like aminopyrazoles. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to ensure good solubility of the starting materials and to facilitate the reaction.

Materials:

  • 1-Methyl-5-aminopyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-methyl-5-aminopyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1-methyl-5-aminopyrazole.

Protocol 1.2: Cbz Protection of 4-Bromo-1-methyl-5-aminopyrazole

Rationale: Protection of the amino group is essential to prevent side reactions during the Suzuki-Miyaura coupling. The Carboxybenzyl (Cbz) group is an ideal choice as it is stable under the basic conditions of the coupling reaction and can be readily removed in the final step.[2][3][4] The reaction is carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the HCl generated during the reaction.

Materials:

  • 4-Bromo-1-methyl-5-aminopyrazole

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-1-methyl-5-aminopyrazole (1.0 eq) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the biphasic mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, 5-(Cbz-amino)-4-bromo-1-methylpyrazole, can often be used in the next step without further purification. If necessary, it can be purified by flash chromatography.

Stage 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[5] In this stage, the bromine atom of our key intermediate is replaced with a variety of aryl groups using commercially available arylboronic acids.

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-B(OH)2 Ar-B(OH)2 Ar-Pd(II)-Br(L2)->Ar-B(OH)2 Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product R-Br R-Br R-Br->Pd(0)L2 Oxidative Addition Ar-B(OH)2->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 5-Aryl-4-(Cbz-amino)-1-methylpyrazoles

Rationale: The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles which can sometimes inhibit the palladium catalyst.[6] A catalyst system of Pd(PPh₃)₄ is often effective for a broad range of substrates. A base, such as potassium carbonate, is required for the transmetalation step. A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. The presence of an electron-donating amino group on the pyrazole ring can enhance the rate of oxidative addition.

Materials:

  • 5-(Cbz-amino)-4-bromo-1-methylpyrazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 5-(Cbz-amino)-4-bromo-1-methylpyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and continue degassing for another 5 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-(Cbz-amino)-1-methylpyrazole.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid5-Phenyl-4-(Cbz-amino)-1-methylpyrazole85-95
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-(Cbz-amino)-1-methylpyrazole80-90
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-4-(Cbz-amino)-1-methylpyrazole75-85
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-4-(Cbz-amino)-1-methylpyrazole82-92
2-Thienylboronic acid5-(Thiophen-2-yl)-4-(Cbz-amino)-1-methylpyrazole70-80

Table 1: Representative Examples of Suzuki-Miyaura Coupling Reactions

Stage 3: Cbz Deprotection to Yield Final Products

The final step in the synthesis is the removal of the Cbz protecting group to unveil the free amino group. This can be achieved through two primary methods: catalytic hydrogenation or acid-mediated cleavage. The choice of method depends on the presence of other functional groups in the molecule and the available laboratory resources.

Protocol 3.1: Cbz Deprotection via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is a clean and efficient method for Cbz deprotection.[7] The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The Cbz group is cleaved to toluene and carbon dioxide, and the free amine is liberated. This method is advantageous as the byproducts are volatile and easily removed. However, it is not suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or some nitro groups.

Materials:

  • 5-Aryl-4-(Cbz-amino)-1-methylpyrazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the 5-aryl-4-(Cbz-amino)-1-methylpyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final 5-aryl-1-methyl-5-aminopyrazole. The product is often pure enough for biological testing, but can be further purified by crystallization or chromatography if necessary.

Protocol 3.2: Cbz Deprotection via Acid-Mediated Cleavage

Rationale: As an alternative to hydrogenation, acid-mediated deprotection offers a metal-free method that is compatible with reducible functional groups.[8] Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can effectively cleave the Cbz group. This method is particularly useful when scaling up reactions, as it avoids the handling of flammable hydrogen gas and pyrophoric catalysts.

Materials:

  • 5-Aryl-4-(Cbz-amino)-1-methylpyrazole

  • 33% HBr in acetic acid or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

Procedure (using HBr in Acetic Acid):

  • Dissolve the 5-aryl-4-(Cbz-amino)-1-methylpyrazole (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add 33% HBr in acetic acid (5-10 eq) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Basify the aqueous solution with saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product.

G Start 5-Aryl-4-(Cbz-amino)-1-methylpyrazole Method1 Method A: Catalytic Hydrogenation Start->Method1 Pd/C, H₂ Method2 Method B: Acid-Mediated Cleavage Start->Method2 HBr/AcOH or TFA FinalProduct Final Product: 5-Aryl-1-methyl-5-aminopyrazole Method1->FinalProduct Method2->FinalProduct

Caption: Deprotection strategies for obtaining the final product.

Conclusion

The synthetic pathways detailed in these application notes provide a reliable and adaptable strategy for the synthesis of a diverse library of 5-aryl-1-methylpyrazoles. By leveraging a robust Suzuki-Miyaura cross-coupling reaction on a strategically designed Cbz-protected aminobromopyrazole intermediate, researchers can efficiently access a wide range of analogs for structure-activity relationship studies. The choice of two distinct deprotection methods further enhances the flexibility of this synthetic route, accommodating various functional groups that may be present in the aryl moiety. This comprehensive guide is intended to empower researchers in the fields of medicinal chemistry and drug discovery to accelerate their efforts in developing novel therapeutics based on the privileged pyrazole scaffold.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Kamal, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link]

  • Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685-2688. [Link]

  • Fray, M. J., et al. (2017). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 21(4), 587-595. [Link]

  • Mondal, J., et al. (2018). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Catalysts, 8(10), 438. [Link]

  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(21), 8084-8092. [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 641-671. [Link]

  • Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 641-671. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Dorn, H. C., & Pugsley, T. (1972). 3(5)-aminopyrazole. Organic Syntheses, 52, 11. [Link]

  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • de la Torre, B. G., et al. (2022). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 24(17), 6549-6556. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(4), 578-586. [Link]

  • Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. r/Chempros. [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]

  • Reid, J. P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Wang, Y., et al. (2021). Acid-catalyzed allenylation of pyrazolones with propargyl alcohols. Organic & Biomolecular Chemistry, 19(38), 8344-8348. [Link]

  • CP Lab Safety. (n.d.). 5-Amino-4-bromo-3-methyl-1-phenylpyrazole, 5g, Each. [Link]

Sources

Strategic Approaches to Pd-Catalyzed Cross-Coupling of Halogenated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Halogenated aminopyrazoles (specifically 4-halo-3-aminopyrazoles and 4-halo-5-aminopyrazoles) are critical synthons in the development of ATP-competitive kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, they present a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The exocyclic amine (

    
    ) and the endocyclic pyrazole nitrogen (
    
    
    
    -N) act as competitive ligands, sequestering the Pd(II) species into inactive "off-cycle" resting states.
  • Electronic Deactivation: The electron-rich pyrazole ring makes the carbon-halogen bond less electrophilic, impeding the oxidative addition step.

  • Dehalogenation: Particularly with iodo-derivatives, hydrodehalogenation often outcompetes the desired cross-coupling.

This guide provides field-proven protocols to overcome these barriers, utilizing modern ligand design (Buchwald dialkylbiarylphosphines) to enable high-yield couplings, often without the need for protecting groups.

Substrate Profiling & Reactivity Triage

Before selecting a protocol, analyze the halogen leaving group (


). Contrary to standard trends in benzene systems, Bromides and Chlorides are often superior to Iodides  in this specific scaffold.
Halogen (

)
Oxidative Addition RateRisk of DehalogenationRecommended Use Case
Iodine (I) FastHigh Avoid if possible. The weak C-I bond leads to rapid H/I exchange (hydrodehalogenation) before transmetallation occurs.
Bromine (Br) ModerateLowGold Standard. Best balance of reactivity and stability.
Chlorine (Cl) SlowVery LowExcellent for scale-up, but requires electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to force oxidative addition.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 4-bromo-1H-pyrazol-3-amine with aryl boronic acids. Innovation: Use of precatalysts to bypass the induction period and prevent amine poisoning.

The "Green" Unprotected Protocol (XPhos Pd G2)

This method avoids the atom-inefficient protection/deprotection steps by utilizing the XPhos Pd G2 precatalyst. The bulky XPhos ligand creates a steric wall that prevents the substrate's amine from binding to the palladium center.

Materials
  • Substrate: 4-Bromo-1H-pyrazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Ethanol/Water (2:1 ratio) or 1,4-Dioxane/Water (4:1)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aminopyrazole, boronic acid, base, and XPhos Pd G2.

  • Purge: Seal the vial with a septum. Evacuate and backfill with argon three times.

  • Solvate: Add the degassed solvent mixture via syringe.

    • Note: Water is critical here. It increases the solubility of the inorganic base and facilitates the transmetallation step involving the boronate species.

  • Heat: Place the vial in a pre-heated block at 80–100 °C for 2–6 hours.

    • Monitoring: Monitor by LC-MS. Look for the consumption of the bromide. If dehalogenated byproduct (M-Br+H) appears, lower temperature to 60 °C and increase catalyst loading to 3 mol%.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically DCM/MeOH gradients due to polarity).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination at the C4 position (e.g., reacting 4-chloropyrazoles with exogenous amines). Challenge: Preventing the substrate's amine from reacting with itself (oligomerization) and forcing oxidative addition on the electron-rich ring.

The BrettPhos System

BrettPhos and RuPhos are the ligands of choice. They are specifically designed to promote reductive elimination of C-N bonds while preventing catalyst deactivation by the heterocyclic nitrogens.

Materials
  • Substrate: N-Boc-4-chloro-3-aminopyrazole (Protection is recommended here to prevent side reactions)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: BrettPhos (2–4 mol%) (L:Pd ratio 2:1)

  • Base: LiHMDS (1M in THF, 2.2 equiv) or

    
     (for weaker bases)
    
  • Solvent: t-Butanol or Toluene (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict inert atmosphere, mix

    
     and BrettPhos in the solvent and stir at 60 °C for 5 minutes to generate the active 
    
    
    
    species.
    • Visual Cue: Solution color typically changes from dark purple/red to a lighter orange/brown.

  • Addition: Add the halogenated pyrazole, the amine nucleophile, and the base.

  • Reaction: Seal and heat at 100–110 °C for 12–18 hours.

    • Why High Temp? Chlorides on electron-rich rings are sluggish. High energy is required for oxidative addition.

  • Quench: Cool and quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. If N-Boc protected, the group may partially cleave if high temps/strong bases are used; verify by LC-MS.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for experimental design and the mechanism of catalyst poisoning that these protocols are designed to avoid.

ReactionLogic Start Start: Halogenated Aminopyrazole CheckHalogen Check Halogen (X) Start->CheckHalogen Iodide X = Iodine CheckHalogen->Iodide If BromoChloro X = Br or Cl CheckHalogen->BromoChloro If CheckReaction Desired Reaction Type Suzuki Suzuki-Miyaura (C-C) CheckReaction->Suzuki Buchwald Buchwald-Hartwig (C-N) CheckReaction->Buchwald Switch Switch to Br/Cl (High Dehalogenation Risk) Iodide->Switch BromoChloro->CheckReaction Protect Is Pyrazole NH Protected? Suzuki->Protect Buch_Cond Requires Strong Ligand (BrettPhos/RuPhos) Base: LiHMDS Buchwald->Buch_Cond Unprotected No (Free NH/NH2) Protect->Unprotected Protected Yes (Boc/THP) Protect->Protected Sol_Unprot Use XPhos Pd G2 Base: K3PO4 Solvent: EtOH/H2O Unprotected->Sol_Unprot Prevents Poisoning Sol_Prot Standard Pd(dppf)Cl2 or Pd(PPh3)4 Protected->Sol_Prot

Figure 1: Strategic decision tree for selecting reaction conditions based on halogen type and protecting group status.

PoisoningMechanism PdActive Active Pd(0) Ligand Bound Coordination Substrate Coordination PdActive->Coordination Free NH2/NH attacks OxAdd Oxidative Addition (Ar-Pd-X) PdActive->OxAdd Desired Path (Facilitated by XPhos) Poisoned Inactive Complex (Pd-N chelate) Coordination->Poisoned Formation of stable Pd-N species Poisoned->PdActive Requires Heat/Bulky Ligand to reverse Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Figure 2: The mechanism of catalyst poisoning by aminopyrazoles. Bulky ligands (XPhos) favor the blue path (Oxidative Addition) over the red path (Poisoning).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Recovery of Starting Material Catalyst PoisoningSwitch to XPhos Pd G2 or tBuXPhos Pd G3 . Increase temperature to 100 °C to break Pd-N coordination.
Dehalogenation (Ar-H) ProtodehalogenationSwitch solvent to anhydrous dioxane (if possible) or reduce reaction time . Switch from Iodo- to Bromo-substrate.
Low Conversion (Chlorides) Slow Oxidative AdditionUse Pd2(dba)3 + BrettPhos . Ensure solvent is degassed thoroughly (O2 kills electron-rich phosphines).
Black Precipitate Pd Aggregation (Pd-black)Ligand concentration is too low. Ensure L:Pd ratio is at least 2:1. Add 10 mol% free ligand.

References

  • Makaryan, A., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Aminopyrazoles. Molecules.

  • Jedinák, L., et al. (2017).[1] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. Journal of Organic Chemistry.

  • Li, J.J. (2014). Buchwald-Hartwig Amination.[2][3] Name Reactions. Springer.[4]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 4-bromopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you overcome common hurdles and achieve higher yields and reproducibility in your reactions.

Introduction: The Challenge of 4-Bromopyrazoles in Suzuki Coupling

Pyrazoles are a critical scaffold in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction is a powerful tool for their functionalization. However, 4-bromopyrazoles can be particularly challenging substrates. Their electron-rich nature can make oxidative addition to the palladium catalyst sluggish, and the presence of the two nitrogen atoms can lead to catalyst inhibition or unproductive side reactions. This guide will walk you through a systematic approach to troubleshooting low yields, from the initial reaction setup to advanced optimization strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when performing Suzuki coupling with 4-bromopyrazoles.

Q1: Why am I seeing low conversion of my 4-bromopyrazole starting material?

A: Low conversion is often due to inefficient oxidative addition of the 4-bromopyrazole to the Pd(0) catalyst. This can be caused by several factors:

  • Inappropriate Catalyst/Ligand Combination: The choice of palladium source and ligand is crucial. For electron-rich heteroaryl halides like 4-bromopyrazoles, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.

  • Insufficient Catalyst Activity: The active Pd(0) species may not be generated efficiently from the precatalyst, or the catalyst may be decomposing under the reaction conditions.

  • Poor Choice of Base: The base plays a critical role in the transmetalation step and can also influence catalyst activity and stability. An unsuitable base can lead to a stalled reaction.

Q2: What are the best catalysts and ligands for the Suzuki coupling of 4-bromopyrazoles?

A: While there is no one-size-fits-all answer, several catalyst systems have shown success with challenging heteroaryl halides. Consider screening the following:

  • Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts like PEPPSI-IPr or XPhos-Pd-G3 are excellent starting points.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. Good candidates include:

    • Buchwald-type ligands: XPhos, SPhos, and RuPhos are known to be effective for coupling heteroaryl halides.

    • N-heterocyclic carbenes (NHCs): Ligands like IPr and IMes can also be highly effective.

Q3: How do I select the right base and solvent?

A: The choice of base and solvent is interdependent and can significantly impact the reaction outcome.

  • Bases:

    • Inorganic bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice as it is non-nucleophilic and can facilitate the boronate formation.

    • Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective and can sometimes interfere with the catalyst.

  • Solvents:

    • Aprotic polar solvents: Dioxane, THF, and DME are frequently used. A mixture of a polar aprotic solvent with water (e.g., dioxane/water) is often necessary to dissolve the inorganic base and the boronic acid.

    • Aprotic nonpolar solvents: Toluene can be a good choice, especially at higher temperatures.

Q4: I suspect my boronic acid/ester is decomposing. What can I do?

A: Boronic acids and esters can be prone to decomposition, especially under harsh reaction conditions.

  • Use a milder base: Strong bases can promote protodeboronation. Consider using a weaker base like K₂CO₃ or an organic base in some cases.

  • Protect the boronic acid: Using a boronate ester, such as a pinacol ester (Bpin), can improve stability.

  • Control the temperature: Higher temperatures can accelerate decomposition. Try running the reaction at a lower temperature for a longer time.

  • Use a stoichiometric excess of the boronic acid/ester: A slight excess (1.1-1.5 equivalents) can help compensate for some decomposition.

Detailed Troubleshooting Guides

This section provides more in-depth strategies and experimental protocols for systematically troubleshooting low yields in your Suzuki coupling reactions.

Guide 1: Systematic Catalyst and Ligand Screening

If you are experiencing consistently low yields, a systematic screening of catalysts and ligands is the most logical first step.

Protocol for Catalyst/Ligand Screening:

  • Setup: In parallel reaction vials, add your 4-bromopyrazole (1.0 equiv), boronic acid or ester (1.2 equiv), and base (2.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination. Aim for a 1-5 mol% catalyst loading and a ligand-to-palladium ratio of 2:1.

  • Solvent and Degassing: Add the chosen solvent and thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reactions to the desired temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion and yield for each catalyst/ligand system to identify the optimal combination.

Table 1: Recommended Catalyst Systems for Initial Screening

Palladium SourceLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂XPhos2-5Highly effective for heteroaryl halides.
Pd₂(dba)₃SPhos1-3Often provides high turnover numbers.
PEPPSI-IPr-1-3Air and moisture stable precatalyst.
XPhos-Pd-G3-1-3Robust and highly active precatalyst.
Guide 2: Optimizing the Base and Solvent System

The interplay between the base and solvent is critical for a successful Suzuki coupling.

Troubleshooting Workflow for Base/Solvent Optimization:

Caption: A workflow for optimizing the base and solvent system.

Guide 3: Mitigating Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to low yields.

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom. This can be minimized by using a non-protic solvent and ensuring anhydrous conditions.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.

  • N-Arylation: In some cases, the pyrazole nitrogen can react with the palladium catalyst, leading to catalyst deactivation or the formation of undesired byproducts. Using a bulky ligand can often disfavor this side reaction.

Diagram of the Suzuki Coupling Catalytic Cycle and Potential Pitfalls:

Suzuki_Cycle cluster_side_reactions Potential Side Reactions A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OR)2 S1 Catalyst Inhibition (N-coordination) B->S1 D Reductive Elimination C->D S2 Protodeboronation C->S2 S3 Homocoupling C->S3 D->A Product Formation E Ar-Ar' D->E

Technical Support Center: Optimization of Palladium Catalysts for Bromo-Pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling of bromo-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. Pyrazole scaffolds are ubiquitous in pharmaceuticals, making robust and optimized coupling methodologies essential. This document provides in-depth, field-proven insights into troubleshooting common problems and answers frequently asked questions, focusing on the widely used Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures in a direct question-and-answer format. Each answer provides a causal explanation and a logical progression of solutions.

Question 1: My reaction shows low or no conversion of the bromo-pyrazole starting material. What are the likely causes and how can I fix this?

Low conversion is the most common issue and typically points to a problem with the catalytic cycle. The root cause is often an inactive catalyst, suboptimal reaction parameters, or poor reagent quality.

Potential Cause A: Inactive Catalyst System

The active Pd(0) species is the engine of the catalytic cycle.[1][2] If it fails to form or is deactivated, the reaction will stall.

  • Explanation of Causality: Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state.[3] This reduction can be inefficient. Furthermore, the active Pd(0) species is prone to oxidation if exposed to air or can aggregate into inactive palladium black.[4]

  • Solutions & Diagnostic Steps:

    • Ensure Anaerobic Conditions: Oxygen is a potent oxidant for Pd(0). Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[5]

    • Switch to a Pre-catalyst: Modern palladium pre-catalysts, such as the G2, G3, or G4 Buchwald pre-catalysts, are designed for reliable and rapid generation of the active Pd(0) species under mild conditions.[6][7] These are often air-stable solids, simplifying reaction setup.[5]

    • Check Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Use fresh, high-purity ligands. If using a Pd(II) source with a separate ligand, consider a pre-stirring step (pre-formation) of the Pd(II) salt and ligand in the reaction solvent for 15-30 minutes before adding other reagents to ensure complex formation.[8]

Potential Cause B: Inappropriate Ligand or Base Selection

The ligand and base are not mere additives; they control the catalyst's reactivity, stability, and ability to perform the key steps of oxidative addition and reductive elimination.[9]

  • Explanation of Causality: Bromo-pyrazoles can be electron-rich heterocycles, which can make the initial oxidative addition step sluggish.[10] Sterically hindered pyrazoles or coupling partners can impede subsequent steps. The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig couplings.[11][12]

  • Solutions & Diagnostic Steps:

    • Screen Ligands: For electron-rich or sterically hindered bromo-pyrazoles, bulky, electron-rich phosphine ligands are often required to accelerate oxidative addition. Start with a robust, general ligand like XPhos or SPhos for Suzuki couplings, or RuPhos or BrettPhos for Buchwald-Hartwig aminations.[2][13] If these fail, a systematic screen is necessary.

    • Optimize the Base: For Suzuki couplings, a common starting point is K₂CO₃. However, if conversion is low, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, especially with challenging boronic acids.[6] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14] Ensure the base is finely ground to maximize surface area.[5]

Question 2: I'm observing significant side product formation, primarily debromination and/or homo-coupling. How can I minimize this?

Side reactions compete with the desired cross-coupling, consuming starting materials and complicating purification.

Side Product A: Debromination (Hydrodehalogenation)

This occurs when the bromine atom is replaced by a hydrogen atom.[15]

  • Explanation of Causality: Debromination is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with trace water, alcohols, or amines in the reaction mixture. This Pd-H species can then undergo reductive elimination with the pyrazole group to yield the debrominated product.[3]

  • Solutions & Diagnostic Steps:

    • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous, degassed solvents. Ensure starting materials are free of water.

    • Modify the Base/Solvent System: In Suzuki couplings, sometimes the presence of a small, controlled amount of water is beneficial, but excess can promote debromination. If using an alcohol-containing solvent, switch to an aprotic solvent like dioxane or toluene.

    • Lower the Temperature: Debromination pathways can have a different activation energy than the desired coupling. Running the reaction at a lower temperature for a longer time may favor the cross-coupling pathway.

Side Product B: Homo-coupling

This results in the formation of bi-pyrazoles (from two bromo-pyrazole molecules) or bi-aryls (from two boronic acid molecules in a Suzuki reaction).

  • Explanation of Causality: Boronic acid homo-coupling in Suzuki reactions is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated catalytic cycle that couples two boronic acid molecules.[3][16] Homo-coupling of the bromo-pyrazole can occur if the transmetalation step is slow relative to a second oxidative addition.

  • Solutions & Diagnostic Steps:

    • Rigorous Degassing: As with catalyst deactivation, ensuring the reaction is free of oxygen is the primary way to prevent boronic acid homo-coupling.[5]

    • Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or amine coupling partner can help ensure the palladium intermediate reacts in the desired cross-coupling pathway rather than with another molecule of the bromo-pyrazole.

    • Use a Pre-catalyst: Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to initial homo-coupling as part of the process to generate the active Pd(0) catalyst.[3] Using a well-defined Pd(0) pre-catalyst can mitigate this side reaction.

Question 3: My reaction mixture turns black, and the reaction stalls. What is happening?

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[4]

  • Explanation of Causality: Palladium black is bulk, metallic palladium that has precipitated from solution. It is catalytically inactive. This aggregation occurs when the ancillary ligands fail to adequately stabilize the monoligated Pd(0) species, which is the active state for oxidative addition. This can be caused by high temperatures, incorrect ligand choice, or high catalyst concentration.[17]

  • Solutions & Diagnostic Steps:

    • Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation or degradation, leading to catalyst aggregation.

    • Choose a More Stabilizing Ligand: Bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are specifically designed to stabilize the highly reactive, low-coordinate Pd(0) species and prevent aggregation.[2] If using simple ligands like PPh₃, consider switching to a more robust ligand system.

    • Reduce Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation. A typical loading is 1-5 mol %.

    • Ensure Proper Stirring: Inadequate mixing can lead to localized high concentrations of catalyst, promoting precipitation.

Section 2: Frequently Asked Questions (FAQs)

What is the best general-purpose Palladium source to start with?

For initial screening, a modern palladium pre-catalyst is highly recommended for reproducibility and ease of use.[18]

  • For Suzuki-Miyaura Couplings: XPhos Pd G2 or G3 are excellent starting points. They are air-stable, highly active, and reliable for generating the active catalyst.[7]

  • For Buchwald-Hartwig Aminations: BrettPhos Pd G3 or RuPhos Pd G4 are robust choices that cover a wide range of amine and aryl halide substrates.[2][13]

Using a simple salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ is also common, but requires careful handling and can be less reproducible for non-experts, as the active catalyst formation is more sensitive to reaction conditions.[6][8]

How do I choose the right ligand?

Ligand choice is arguably the most critical variable. The ideal ligand enhances catalyst stability and accelerates the rate-limiting step of the catalytic cycle.

  • Mechanism of Action: Bulky, electron-rich ligands promote the oxidative addition of the bromo-pyrazole to the Pd(0) center and facilitate the final reductive elimination step to release the product.[9] The steric bulk prevents the formation of inactive bis-ligated palladium species and stabilizes the active monoligated complex.

  • Recommendations: The table below provides a starting point for ligand selection.

Coupling TypeRecommended Ligands (Starting Point)Rationale
Suzuki-Miyaura (C-C) XPhos, SPhos, RuPhosExcellent for electron-rich and sterically hindered heteroaryl halides. Promotes fast oxidative addition.[2][6]
Buchwald-Hartwig (C-N) BrettPhos, RuPhos, tBuXPhosBulky and electron-rich ligands that are highly effective for coupling a wide range of primary and secondary amines.[2][13]
Sonogashira (C-C, alkyne) XPhos, cataCXium® AOften requires a copper co-catalyst, but modern copper-free methods use bulky phosphine ligands.[2]
How critical are the choice of base and solvent?

They are extremely critical and interdependent.

  • Base: The base's primary role is to facilitate the transmetalation (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig).[11][12] Its strength, solubility, and nucleophilicity must be considered.

    • Suzuki: K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is also excellent but more expensive. K₂CO₃ is a milder, common choice.

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are required to deprotonate the amine without competing as a nucleophile.

  • Solvent: The solvent must solubilize the reagents and not interfere with the catalyst.

    • Common Choices: Dioxane, Toluene, and THF are widely used. Aprotic polar solvents like DMF can also be effective but can sometimes coordinate to the palladium center.[19]

    • Degassing: It is imperative to use degassed solvents to prevent catalyst oxidation.[5]

Section 3: Key Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazole

This protocol provides a robust starting point for optimization.

Materials:

  • Bromo-pyrazole (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar

Procedure:

  • In a glovebox, add the bromo-pyrazole, boronic acid, XPhos Pd G3, and K₃PO₄ to the reaction vial.

  • Add the magnetic stir bar and seal the vial with the screw cap.

  • Remove the vial from the glovebox and add the degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated aluminum heating block set to 80-100 °C.

  • Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3.2: Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving common issues.

G start Reaction Start (Low Yield / No Reaction) check_catalyst Step 1: Verify Catalyst Activity - Use fresh pre-catalyst - Ensure strict anaerobic conditions start->check_catalyst Initial Failure check_conditions Step 2: Screen Reaction Parameters - Screen Ligands (e.g., XPhos, RuPhos) - Screen Bases (e.g., K3PO4, NaOtBu) - Vary Temperature (60-110 °C) check_catalyst->check_conditions If still no improvement check_reagents Step 3: Assess Reagent Quality - Check purity of starting materials - Use anhydrous, degassed solvent check_conditions->check_reagents If still low yield side_products Analyze Side Products (Debromination, Homo-coupling) check_conditions->side_products If side products observed success Optimization Successful check_conditions->success If yield improves check_reagents->success If yield improves dehalogenation_sol Solution for Debromination: - Use strictly anhydrous conditions - Lower reaction temperature side_products->dehalogenation_sol If debromination homocoupling_sol Solution for Homo-coupling: - Rigorous degassing - Adjust stoichiometry side_products->homocoupling_sol If homo-coupling dehalogenation_sol->check_conditions homocoupling_sol->check_conditions Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd 1. Oxidative Addition    + Ar-Br (Pyrazole) Trans Transmetalation Complex OxAdd->Trans 2. Transmetalation    + R-B(OR)2 / Base Product_Complex Product Complex Trans->Product_Complex 3. Reductive Elimination Product_Complex->Pd0 Product (Ar-R) released Product Coupled Product (Ar-R) Product_Complex->Product ArBr Bromo-Pyrazole (Ar-Br) ArBr->OxAdd Boronic Boronic Acid/Ester (R-B(OR)2) Boronic->Trans

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step. [1]2. Transmetalation (Suzuki): The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base. [20]3. Reductive Elimination: The two organic fragments (the pyrazole and the coupling partner) are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle. [1]

Section 5: References

  • Al-Amin, M., & Tam, H. T. (2021). Recent advances in the synthesis of pyrazole and its derivatives. RSC advances, 11(42), 26185-26217. [Link]

  • Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions.

  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings | Organic Chemistry II.

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

  • Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • Carrow, B. P., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(34), 13734-13744. [Link]

  • Hameed, A., et al. (2018). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Tetrahedron Letters, 59(4), 349-352. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.

  • Li, W., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1548. [Link]

  • Process Systems Enterprise. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Benchchem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.

  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

  • University of Nottingham. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Pérez-Ramírez, J., et al. (2021). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 143(3), 1573-1580. [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.

  • Asian Journal of Chemistry. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation.

  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Chinese Chemical Letters. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • DSpace@Leiden. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNziqQtdBRp3ofl519Bwbcxm7H3aWTpWmq5KhQhxMLrDcdJzjgxspTK1j71wBD5Nla8z1P9WN6jS_nbZ9bj8txztyS3Yy3Tp20ZAF6Pgm1C6Cnns82WAGCkRima4o1OZhGh8CGgQVmdR5tjyvMpnZ_KHH7b4uoM4h2qzvPxdO5qZDuS0m927dzHFQ1catHTy97U61IPKV22QMUxYLgCKCMDIceG0azvgQ2lnUoJMqJeaa3oLaSBAI3G4B3UENNE0Sm0LeMGPX1jnXOksWTZxbCRuxSTXk55OVcFM2TtiEo_zahKwv1JJ8pOyZ3JeXI3Ul_XPqHx2H9utZiY9GtIkWOXzS3hUw-QlElR7kL-W6pMXRoUWvSnEfj]( the search results.

Sources

Technical Support Center: Preventing Debromination in 4-Bromopyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the common and often frustrating issue of debromination during cross-coupling reactions with 4-bromopyrazole substrates. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired coupled products.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address problems you may be encountering at the bench.

Question 1: I am observing significant debromination of my 4-bromopyrazole starting material during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I mitigate this?

Answer:

Significant debromination in Suzuki-Miyaura couplings of 4-bromopyrazoles is a frequent challenge. The primary cause is a competing hydrodehalogenation pathway that reductively cleaves the C-Br bond, replacing it with a C-H bond.[1][2] Several factors can promote this undesired side reaction. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Base and Solvent System:

  • The Problem: The choice of base and solvent can dramatically influence the extent of debromination.[1] Strong bases, especially in the presence of protic solvents (like water or alcohols), can generate hydride species that act as reductants.[2] Furthermore, some bases can directly promote the degradation of your boronic acid coupling partner, leading to side reactions.

  • The Solution:

    • Switch to a weaker, non-nucleophilic base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[3] These bases are often effective in promoting the desired coupling without excessively encouraging the debromination pathway.

    • Employ aprotic solvents: Aprotic solvents like dioxane, toluene, or DMF are generally preferred over protic solvents.[1][4] They minimize the availability of protons that can contribute to hydrodehalogenation.[4] If aqueous conditions are necessary for boronic acid solubility, use the minimum amount of water required.

2. Optimize Your Palladium Catalyst and Ligand:

  • The Problem: The electronic and steric properties of the phosphine ligand on your palladium catalyst are critical.[1] Electron-rich and bulky ligands can sometimes favor the reductive elimination of an aryl-hydride species, leading to the debrominated byproduct.[1][2]

  • The Solution:

    • Screen different ligands: If you are using a standard ligand like PPh₃, consider switching to a ligand less prone to promoting debromination. While bulky, electron-rich phosphines are often excellent for activating challenging substrates, they can also accelerate side reactions.[5] Experiment with less electron-donating phosphines.

    • Adjust catalyst loading: While it may seem counterintuitive, increasing the catalyst loading can sometimes decrease the relative amount of debromination by accelerating the desired coupling reaction.[6] However, in other cases, a lower catalyst loading might be beneficial. This parameter should be screened.

3. Control the Reaction Temperature:

  • The Problem: Higher reaction temperatures can increase the rate of debromination.[1]

  • The Solution:

    • Lower the reaction temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable conversion to the desired product. Even a reduction of 10-20 °C can significantly suppress the debromination side reaction. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, which may also reduce byproduct formation.[6]

4. Consider N-Protection of the Pyrazole Ring:

  • The Problem: The acidic N-H proton of an unprotected pyrazole can interfere with the catalytic cycle. Deprotonation can alter the electronic properties of the pyrazole ring, potentially making it more susceptible to debromination.[7]

  • The Solution:

    • Protect the pyrazole nitrogen: Introducing a protecting group on the pyrazole nitrogen can suppress debromination.[7] A trityl group has been shown to be effective in Buchwald-Hartwig couplings of 4-bromopyrazoles.[8][9] Other common protecting groups like BOC (tert-butyloxycarbonyl) can also be effective, and in some cases, may even be removed under the Suzuki coupling conditions.[7][10]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a Protected 4-Bromopyrazole

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-protected 4-bromopyrazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add anhydrous dioxane (or another suitable aprotic solvent).

  • Degas the reaction mixture by bubbling with N₂ or Ar for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 70-80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My Buchwald-Hartwig amination of 4-bromopyrazole is giving low yields and a significant amount of the debrominated pyrazole. What adjustments should I make?

Answer:

Debromination is also a known side reaction in Buchwald-Hartwig aminations. The choice of ligand and base is particularly crucial in this reaction.

1. Ligand Selection is Key:

  • The Problem: The ligand plays a multifaceted role in the Buchwald-Hartwig reaction, influencing catalyst stability and reactivity.[5] An inappropriate ligand can lead to catalyst decomposition or favor side reactions like debromination.

  • The Solution:

    • Employ bulky, electron-rich biarylphosphine ligands: For Buchwald-Hartwig reactions, bulky ligands like tBuDavePhos, XPhos, or SPhos are often necessary to promote the desired C-N bond formation.[5][9] These ligands can stabilize the palladium catalyst and facilitate the reductive elimination step that forms the desired product.

    • Consider pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[11]

2. Base and Substrate Considerations:

  • The Problem: Strong bases like NaOtBu are commonly used in Buchwald-Hartwig couplings, but they can also promote debromination.[11] Additionally, the nature of the amine coupling partner can influence the reaction outcome.

  • The Solution:

    • Screen different bases: While NaOtBu is often effective, other bases like LHMDS or K₃PO₄ should be considered, especially if your substrate is base-sensitive.[11]

    • Protect the pyrazole nitrogen: As with Suzuki couplings, protecting the pyrazole nitrogen with a group like trityl can improve yields and reduce side reactions.[8][9]

    • For amines with β-hydrogens, consider a copper catalyst: If your amine coupling partner has β-hydrogens, β-hydride elimination can be a competing pathway with palladium catalysts. In such cases, a copper-catalyzed amination might be a more effective strategy.[9]

Data Summary: Ligand Effects in Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

LigandAmineYield of Aminated ProductReference
tBuDavePhosPiperidineGood[9]
tBuDavePhosMorpholineGood[9]
tBuDavePhosPyrrolidineLow[9]

This table illustrates the importance of matching the ligand to the specific amine coupling partner.

Question 3: I'm attempting a Sonogashira coupling with 4-bromopyrazole, but I'm primarily observing homocoupling of my alkyne and debromination of the pyrazole. How can I favor the desired cross-coupling?

Answer:

Sonogashira couplings are sensitive to reaction conditions, and side reactions like alkyne homocoupling (Glaser coupling) and debromination are common.[12]

1. The Role of the Copper Co-catalyst:

  • The Problem: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which is the active species in the transmetalation step.[13][14] However, the presence of oxygen can promote the oxidative homocoupling of this copper acetylide.[12]

  • The Solution:

    • Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[13] This is critical to prevent the oxidation of the copper acetylide and subsequent homocoupling.

    • Consider copper-free conditions: Several copper-free Sonogashira protocols have been developed.[15] These methods can be advantageous for complex substrates where copper might cause side reactions.

2. Optimizing the Base and Solvent:

  • The Problem: An amine base is typically used in Sonogashira couplings, and it serves both to deprotonate the alkyne and to act as a solvent.[16] However, the choice of amine and co-solvent can impact the reaction outcome.

  • The Solution:

    • Use a suitable amine base: Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. The choice can influence the solubility of the reagents and the overall reaction rate.

    • Select an appropriate co-solvent: A co-solvent like THF or DMF is often used to ensure the solubility of all reaction components.

3. Reactivity of the Halide:

  • The Problem: While 4-bromopyrazole is a common substrate, the corresponding 4-iodopyrazole is significantly more reactive in Sonogashira couplings.[17]

  • The Solution:

    • Consider using 4-iodopyrazole: If feasible, switching to the more reactive 4-iodopyrazole can allow for milder reaction conditions (e.g., lower temperatures), which can help to suppress both debromination and homocoupling.[17] The general reactivity trend for the halide is I > Br > Cl.[13]

Frequently Asked Questions (FAQs)

Q1: Why is 4-bromopyrazole, in particular, susceptible to debromination?

A1: The susceptibility of 4-bromopyrazole to debromination stems from the electronic nature of the pyrazole ring. Pyrazoles are electron-rich aromatic heterocycles. This electron-rich character can facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is the first step in the catalytic cycle of most cross-coupling reactions.[18] However, the subsequent steps can be influenced by various factors, and if the desired coupling is slow, the competing hydrodehalogenation pathway can become more prominent. Additionally, the presence of the two nitrogen atoms in the ring can influence the electron distribution and the stability of intermediates in the catalytic cycle.

Q2: Can the choice of boronic acid derivative in a Suzuki coupling affect debromination?

A2: Yes, the stability of the boronic acid derivative is important. Boronic acids can undergo protodeboronation, especially under harsh basic conditions or at elevated temperatures.[2] This process consumes the boronic acid and can lead to a decrease in the rate of the desired coupling, giving more time for the debromination of the 4-bromopyrazole to occur. Using more stable boronic esters, such as pinacol esters, can sometimes mitigate this issue.[2]

Q3: Are there any general strategies to minimize debromination across different types of coupling reactions?

A3: Yes, several general principles apply:

  • Use the mildest possible reaction conditions: This includes the lowest effective temperature and the mildest base that affords a reasonable reaction rate.[1]

  • Ensure high purity of reagents and solvents: Impurities can sometimes act as sources of hydrides or other species that promote debromination.

  • Carefully select the ligand: The ligand is arguably one of the most critical factors in controlling the outcome of a cross-coupling reaction.[5] Screening a small panel of ligands is often a worthwhile investment of time.

  • Consider N-protection: For nitrogen-containing heterocycles like pyrazole, protecting the N-H group can often lead to cleaner reactions and higher yields.[7][10]

  • Choose the appropriate halide: If possible, using the more reactive 4-iodopyrazole can allow for milder conditions, which in turn can suppress side reactions.[17]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which the undesired debromination pathway diverges.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OA + Ar-Br TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM + R-M HDE Hydrodehalogenation (Ar-Pd(II)-H)L_n OA->HDE + Hydride Source RE Reductive Elimination TM->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product RE_Debrom Reductive Elimination HDE->RE_Debrom RE_Debrom->Pd0 Regenerates Catalyst Debrom_Product Ar-H (Debrominated Byproduct) RE_Debrom->Debrom_Product

Sources

Validation & Comparative

A Comparative Guide to Palladium Ligands for the Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyrazole scaffolds is a critical step in the synthesis of a vast array of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a versatile pathway to novel pyrazole derivatives.[1][2] However, the success of this reaction, particularly with heteroaryl halides like bromopyrazoles, is profoundly dependent on the choice of the palladium ligand. This guide provides an in-depth comparative analysis of common palladium ligands, offering field-proven insights and experimental data to inform your catalyst selection and optimize your synthetic strategy.

The Pivotal Role of the Ligand in the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The ligand, which coordinates to the palladium center, is not a mere spectator. Its steric and electronic properties are instrumental in modulating the reactivity of the catalyst at each stage.[1]

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of the pyrazole. Electron-rich and sterically bulky ligands enhance the electron density on the palladium atom, promoting this otherwise challenging step, especially with electron-rich or sterically hindered bromopyrazoles.[6]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.[1][5] The ligand's bulk can facilitate the dissociation of other ligands, creating a vacant coordination site necessary for this exchange.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[1][3] Bulky ligands often accelerate this step, preventing undesirable side reactions.[1][6]

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) Pd(II) Intermediate Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) Diorganopalladium(II) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Bromopyrazole Bromopyrazole (R-X) Bromopyrazole->Oxidative_Addition Boronic_Acid Boronic Acid (R'-B(OR)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Ligand Classes for Bromopyrazole Coupling

The choice of ligand is often the most critical variable in optimizing a Suzuki coupling reaction. Below is a comparison of commonly employed ligand classes, with a focus on their application to bromopyrazole substrates.

Buchwald-Type Biarylphosphines: The Versatile Workhorses

Ligands developed by the Buchwald group are often the first choice for challenging cross-coupling reactions due to their high reactivity and broad substrate scope.[7][8] Their bulk and electron-donating ability make them highly effective for the coupling of heteroaryl halides.

LigandStructureKey Features & Applications for Bromopyrazoles
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylAn excellent all-around ligand, often providing high yields for a wide range of bromopyrazoles and boronic acids.[6][7] Its steric bulk is beneficial for both oxidative addition and reductive elimination.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups provide an additional interaction with the palladium center, which can enhance catalyst stability and activity.[7] It is particularly effective for couplings involving heteroaryl chlorides and can be advantageous for bromopyrazoles.[7]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos, with isopropoxy groups that further tune the ligand's properties.

Experimental Insight: In a study on the coupling of various unprotected azole halides, catalyst systems employing SPhos and XPhos provided the highest yields.[9] Specifically, the use of second-generation precatalysts with these ligands proved most effective.[9] For the coupling of 3- and 4-bromopyrazoles, an XPhos-derived precatalyst gave superior results.[9]

N-Heterocyclic Carbenes (NHCs): The Robust Powerhouses

NHC ligands are known for their strong σ-donating properties and excellent thermal stability, making them a powerful alternative to phosphine ligands.[10] They form very stable bonds with palladium, which can prevent catalyst decomposition at high temperatures, a common requirement for activating less reactive bromides.

LigandStructureKey Features & Applications for Bromopyrazoles
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA very bulky NHC ligand that can be highly effective for sterically demanding couplings.
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneA slightly less bulky but still highly effective NHC ligand.
PEPPSI-type Precatalysts Pyridine-Enhanced Precatalyst Preparation Stabilization and InitiationThese are air- and moisture-stable Pd(II)-NHC precatalysts that are readily activated under reaction conditions, offering convenience and high activity.[3]

Experimental Insight: The use of NHC ligands has been shown to be effective in the Suzuki coupling of aryl bromides, achieving high turnover numbers.[10] Their strong electron-donating nature enhances the rate of oxidative addition.[11] For certain substrates, the choice between different NHC ligands like SIPr and SIMes can even control the chemoselectivity of the reaction.[12]

Other Ligands

While Buchwald-type and NHC ligands are often the most successful, other phosphine ligands can be effective, particularly for less demanding substrates.

  • Triphenylphosphine (PPh₃): A classic, inexpensive, and readily available ligand. However, it often requires higher catalyst loadings and temperatures and may give lower yields with challenging bromopyrazoles compared to more advanced ligands.

  • Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich phosphine that can be highly effective but is also air-sensitive.

Experimental Protocol: A Representative Suzuki Coupling of a Bromopyrazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyrazole with an arylboronic acid using an XPhos-based precatalyst.

Materials:

  • Bromopyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add bromopyrazole, boronic acid, base, and precatalyst to a vial. Seal 2. Seal the vial with a septum. Reagents->Seal Degas 3. Evacuate and backfill with an inert gas (e.g., Argon) three times. Seal->Degas Solvent 4. Add degassed solvents via syringe. Degas->Solvent Heat 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring. Solvent->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench 7. Cool to room temp. and quench with water. Monitor->Quench Extract 8. Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry 9. Dry the organic layer (e.g., over Na2SO4). Extract->Dry Concentrate 10. Concentrate in vacuo. Dry->Concentrate Purify 11. Purify by column chromatography. Concentrate->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the XPhos Pd G2 precatalyst (2 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Ligand Selection Strategy and Troubleshooting

Choosing the optimal ligand is key to a successful Suzuki coupling.[2] A systematic approach to ligand selection can save significant time and resources.

Ligand_Selection Start Start with a standard bromopyrazole substrate Initial_Screen Initial Screen: XPhos or SPhos based precatalyst (e.g., G2 or G3) Base: K2CO3 or K3PO4 Solvent: Dioxane/H2O Start->Initial_Screen Check_Conversion Reaction complete? Initial_Screen->Check_Conversion Success High Yield. Proceed with scope. Check_Conversion->Success Yes Troubleshoot Low Conversion or Side Products Check_Conversion->Troubleshoot No Change_Ligand Switch to a more electron-rich or sterically demanding ligand. Consider an NHC ligand (e.g., PEPPSI-IPr). Troubleshoot->Change_Ligand Change_Base Try a different base (e.g., Cs2CO3, KF). Troubleshoot->Change_Base Change_Solvent Vary the solvent system (e.g., Toluene, 2-MeTHF). Troubleshoot->Change_Solvent

Sources

Navigating the Synthesis of a Key Sildenafil Intermediate: A Comparative Guide to Scaled-Up Production of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key pharmaceutical intermediates is a cornerstone of successful drug manufacturing. This guide provides an in-depth technical comparison of two synthetic routes for a critical intermediate in the production of Sildenafil: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. We will objectively evaluate the traditional "nitration and reduction" pathway against a more modern, "greener" approach involving bromination and amination, supported by experimental data and safety analysis to inform your scaled-up production strategy.

The aminopyrazole core is a privileged scaffold in medicinal chemistry, and the title compound is a pivotal building block in the multi-step synthesis of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. The choice of synthetic route for this intermediate significantly impacts the overall efficiency, safety, environmental footprint, and economic viability of the final active pharmaceutical ingredient (API) production.

The Crossroads of Synthesis: Two Competing Routes

The industrial synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has evolved from a classical approach fraught with safety and environmental challenges to more refined methods prioritizing sustainability and process robustness. Here, we dissect the two primary methodologies.

Route 1: The Classical Nitration and Reduction Pathway

This traditional route hinges on the electrophilic nitration of the pyrazole ring, followed by the reduction of the resulting nitro group to the desired amine.

Causality Behind Experimental Choices in the Classical Route

The rationale for this pathway is rooted in fundamental organic chemistry principles. The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. Nitration, using a potent nitrating agent like a mixture of nitric and sulfuric acids, is a well-established method for introducing a nitro group onto such rings. The subsequent reduction of the nitro group to an amine is a common and reliable transformation, historically often accomplished using reducing agents like tin(II) chloride.

Experimental Protocol: Route 1

Step 1: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide (16.7 g) in dichloromethane (50 mL), concentrated nitric acid (25 g) is added dropwise while maintaining the temperature below 15°C.

  • After the initial addition, concentrated sulfuric acid (5 g) is added dropwise, again keeping the temperature below 15°C.

  • The reaction mixture is stirred at 20-25°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is then quenched by pouring it into ice water. The organic layer is separated, washed with water, dried, and concentrated to yield 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Step 2: Reduction of the Nitro Group

  • The 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is dissolved in ethanol.

  • Stannous chloride (SnCl₂) and hydrochloric acid are added, and the mixture is heated to effect the reduction of the nitro group to the amine.

  • Work-up involves neutralization and extraction to isolate the final product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Trustworthiness and Self-Validation

While this route is chemically sound, its self-validating system is weak in the context of large-scale production. The nitration step is highly exothermic and can lead to runaway reactions if not strictly controlled, a significant hazard during scale-up.[1] The use of tin(II) chloride in the reduction step generates tin-containing waste streams, which are environmentally problematic and require careful management.[2]

Route 2: The Greener Bromination and Amination Pathway

In response to the drawbacks of the classical method, a more environmentally benign and safer route has been developed. This approach circumvents the hazardous nitration step by introducing the amino functionality via a two-step bromination and amination sequence.

Causality Behind Experimental Choices in the Greener Route

This modern approach prioritizes safety and sustainability. Bromination of the pyrazole ring is a more controlled electrophilic substitution than nitration. The subsequent nucleophilic substitution of the bromo group with an amino group, often using ammonia in a sealed reactor, is a direct and efficient method to install the desired functionality. This pathway avoids the use of highly corrosive and oxidizing mixed acids and toxic heavy metals.

Experimental Protocol: Route 2

Step 1: Bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is dissolved in a suitable organic solvent.

  • Bromine is added at a controlled temperature to effect the bromination at the 4-position of the pyrazole ring.

  • The reaction mixture is worked up to isolate 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester.

Step 2: Amination of the Bromo-Intermediate

  • The 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (200 g, 0.73 mol) is charged into an autoclave with concentrated aqueous ammonia (1800 mL).

  • The sealed reactor is heated to 60°C and the reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, is isolated by filtration and recrystallization, yielding 140.8 g (91% yield).[3]

An alternative "green" reduction method for the nitro-intermediate from Route 1 involves using zinc powder and ammonium formate or ammonium chloride in an ionic liquid, which has shown high yields (89-93%) and avoids the use of toxic tin compounds.[1][4]

Trustworthiness and Self-Validation

This route presents a more robust and self-validating system for scaled-up production. The avoidance of a highly exothermic nitration step significantly enhances the process safety. The elimination of tin-based reagents simplifies waste management and reduces the environmental impact. The reported high yield in the amination step demonstrates the efficiency of this pathway.[3]

Comparative Analysis: Head-to-Head Performance

ParameterRoute 1: Nitration & ReductionRoute 2: Bromination & Amination
Overall Yield Typically lower and more variable due to potential side reactions and losses during work-up.High, with reported yields of up to 91% for the amination step.[3]
Purity Can be lower, requiring more extensive purification to remove byproducts from nitration and residual tin.Generally higher, with a cleaner reaction profile.
Safety High risk due to the use of mixed acids (exothermic, corrosive) and potential for runaway nitration reactions.[1]Significantly safer, avoiding highly energetic nitration. The use of an autoclave for amination requires proper engineering controls.
Environmental Impact Negative, due to the use of strong acids and the generation of heavy metal (tin) waste.[2]More environmentally friendly, avoiding hazardous reagents and toxic metal waste.
Scalability Challenging due to safety concerns with nitration and difficulties in handling tin-containing waste streams.More readily scalable due to improved safety profile and cleaner process.
Cost Potentially lower raw material costs, but higher costs associated with safety measures, waste disposal, and purification.May have higher initial raw material costs, but overall process economics can be more favorable due to higher yields, purity, and reduced safety and environmental compliance costs.

Experimental Workflows and Logical Relationships

To visualize the decision-making process and the flow of each synthetic route, the following diagrams are provided.

G cluster_0 Route 1: Classical Synthesis cluster_1 Route 2: Greener Synthesis start1 1-methyl-3-propyl-1H-pyrazole-5-carboxamide nitration Nitration (HNO3/H2SO4) start1->nitration nitro_intermediate 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide nitration->nitro_intermediate reduction Reduction (SnCl2/HCl) nitro_intermediate->reduction product1 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide reduction->product1 start2 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester bromination Bromination (Br2) start2->bromination bromo_intermediate 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester bromination->bromo_intermediate amination Amination (NH3, heat, pressure) bromo_intermediate->amination product2 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide amination->product2

Caption: Comparative workflow of the classical versus greener synthetic route.

Conclusion and Recommendation

For the scaled-up production of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, the greener bromination and amination route is unequivocally the superior choice. While the classical nitration and reduction pathway is feasible at the lab scale, its inherent safety risks, environmental concerns, and scalability challenges make it ill-suited for industrial manufacturing. The bromination and amination route offers a safer, more efficient, and environmentally responsible alternative that aligns with modern principles of green chemistry and sustainable pharmaceutical production. The high yield and purity of the final product from this route also contribute to more favorable process economics at scale. For any new process development or optimization for the synthesis of this key sildenafil intermediate, focusing on the bromination/amination strategy is the most logical and scientifically sound approach.

References

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. [Link]

  • New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Patsnap Eureka. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. National Center for Biotechnology Information. [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Advent Chembio. [Link]

  • A facile and improved synthesis of sildenafil (Viagra) analogs through solid support microwave irradiation possessing tyrosinase inhibitory potential, their conformational analysis and molecular dynamics simulation studies. PubMed. [Link]

  • A facile and improved synthesis of sildenafil (Viagra®) analogs through solid support microwave irradiation possessing tyrosinase inhibitory potential, their conformational analysis and molecular dynamics simulation studies. Semantic Scholar. [Link]

  • CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PharmaCompass.com. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. [Link]

  • 4-amino-1-methyl-3-propyl-1h-pyrazole-5-carboxamide hydrochloride. ChemUniverse. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Cbz-amino)-4-bromo-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel research chemicals, for which comprehensive safety data may not yet exist, demands a meticulous and proactive approach. This guide provides essential, immediate safety and logistical information for the handling of 5-(Cbz-amino)-4-bromo-1-methylpyrazole, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment and Risk Mitigation

The primary risks associated with 5-(Cbz-amino)-4-bromo-1-methylpyrazole are presumed to be:

  • Dermal Contact: Potential for skin irritation or absorption.

  • Ocular Contact: Risk of serious eye irritation.

  • Inhalation: Possible respiratory tract irritation, especially if the compound is a fine powder.

  • Ingestion: Toxicity if swallowed.

Given these potential hazards, a multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace[3][4].

Personal Protective Equipment (PPE) Protocol

The following PPE is required for all stages of handling 5-(Cbz-amino)-4-bromo-1-methylpyrazole. These recommendations are based on general laboratory safety standards and the known hazards of similar chemical structures[5][6][7].

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove should be removed immediately upon any sign of contamination. Change gloves frequently.
Eyes & Face Chemical safety goggles and a face shieldSafety glasses are the minimum requirement, but goggles provide a better seal against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk[5]. All eye and face protection should be ANSI Z87.1 compliant[3].
Respiratory N95 respirator or higherNecessary when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation. For larger spills or situations with significant aerosolization potential, a respirator with chemical cartridges may be required. A proper respiratory protection program must be in place, adhering to OSHA standard 29 CFR 1910.134[8].
Body A fully buttoned lab coatProtects skin and personal clothing from contamination.
Feet Closed-toe shoesProtects feet from potential spills.

Operational Workflow for Safe Handling

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for safely handling 5-(Cbz-amino)-4-bromo-1-methylpyrazole.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Conduct Pre-Use Hazard Assessment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 prep3 Prepare Work Area (Fume Hood, Spill Kit Ready) prep2->prep3 handle1 Weigh/Dispense Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment with Engineering Controls handle1->handle2 handle3 Securely Cap Primary Container handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Chemical Waste in Labeled Container clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling and disposal of 5-(Cbz-amino)-4-bromo-1-methylpyrazole.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spills: Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

All chemical waste, including contaminated consumables and excess 5-(Cbz-amino)-4-bromo-1-methylpyrazole, must be disposed of as hazardous waste. Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[9].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing 5-(Cbz-amino)-4-bromo-1-methylpyrazole in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Collection: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash[9][10].

By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like 5-(Cbz-amino)-4-bromo-1-methylpyrazole, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Assay Genie. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). Journal of Health and Safety Research. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, Amherst College. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University. Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Chemical Health & Safety. Retrieved from [Link]

  • Chemical Waste Management Guide. (2016). Environmental Health & Safety, Boston University. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Selective Cleavage of Cbz-Protected Amines. (2025, August 10). Request PDF on ResearchGate. Retrieved from [Link]

  • Bromination of pyrazole derivatives. (n.d.). Download Scientific Diagram on ResearchGate. Retrieved from [Link]

  • Selective boc-protection and bromination of pyrazoles. (2017). ePrints Soton. Retrieved from [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020, May 6). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.